N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine
Description
N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine is a synthetic organic compound that features a trifluoroethyl group, a piperidine ring, and a pyridine ring
Properties
Molecular Formula |
C13H18F3N3 |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C13H18F3N3/c1-18(12-4-2-3-7-17-12)11-5-8-19(9-6-11)10-13(14,15)16/h2-4,7,11H,5-6,8-10H2,1H3 |
InChI Key |
DTXQUIJKLBDZGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC(F)(F)F)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps. One common method starts with the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with pyridine-2-amine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 3-amino-3-cyclopropyl-N-(2,2,2-trifluoroethyl)propanamide hydrochloride
- 2-(1-(2,4,5-trifluorobenzyl)-2,3-dihydro-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
Uniqueness
N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine is unique due to its combination of a trifluoroethyl group, a piperidine ring, and a pyridine ring. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
